molecular formula C15H18N4O B2480504 N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide CAS No. 1396861-06-5

N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide

Cat. No.: B2480504
CAS No.: 1396861-06-5
M. Wt: 270.336
InChI Key: CHOIZCCJEALAJG-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide is a pyrimidine-based benzamide derivative characterized by a dimethylamino substituent on the pyrimidine ring and two methyl groups on the benzamide moiety. Its structure combines a planar pyrimidine core with a substituted benzamide group, which may influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10-5-6-11(2)13(7-10)14(20)18-12-8-16-15(17-9-12)19(3)4/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOIZCCJEALAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-(dimethylamino)pyrimidine-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key regions:

  • Pyrimidine ring : Susceptible to electrophilic substitution and oxidation due to electron-rich aromaticity.

  • Dimethylamino group : Participates in alkylation, dealkylation, and acid-base reactions.

  • Benzamide moiety : Undergoes hydrolysis and nucleophilic acyl substitution.

Hydrolysis Reactions

The amide bond in the benzamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Mechanism
Acidic (e.g., HCl)Concentrated HCl, reflux2,5-Dimethylbenzoic acid + 5-amino-2-(dimethylamino)pyrimidineNucleophilic acyl substitution
Basic (e.g., NaOH)Aqueous NaOH, heatSodium 2,5-dimethylbenzoate + 5-amino-2-(dimethylamino)pyrimidinium chloride

Key Findings :

  • Hydrolysis rates depend on pH and temperature, with faster degradation under strong acidic conditions.

  • Steric hindrance from the 2,5-dimethyl substituents slows reaction kinetics compared to unsubstituted benzamides.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes substitution at electron-rich positions (C4 and C6):

Reaction Reagents Position Product
NitrationHNO₃, H₂SO₄C44-Nitro-N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide
SulfonationSO₃, H₂SO₄C66-Sulfo-N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide

Structural Insights :

  • The dimethylamino group at C2 activates the pyrimidine ring via electron donation, directing electrophiles to C4 and C6.

  • Methyl groups on the benzamide moiety reduce steric accessibility but do not significantly alter regioselectivity.

Oxidation Reactions

The dimethylamino group and pyrimidine ring are oxidation-sensitive:

Oxidizing Agent Conditions Products
KMnO₄Acidic, heatN-[2-(methylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide + CO₂
H₂O₂Neutral, room temperaturePyrimidine N-oxide derivatives (minor)

Mechanistic Notes :

  • Strong oxidants like KMnO₄ cleave the dimethylamino group to a primary amine, releasing formaldehyde.

  • The pyrimidine ring remains intact under mild oxidative conditions.

Alkylation/Dealkylation

The dimethylamino group undergoes reversible alkylation:

Reaction Reagents Products
MethylationCH₃I, K₂CO₃Trimethylammonium salt
Acidic dealkylationHCl, refluxSecondary amine derivative + CH₃Cl

Applications :

  • Alkylation modulates solubility and bioavailability for pharmaceutical applications.

  • Dealkylation under acidic conditions is used in prodrug activation.

Nucleophilic Reactions

The amide carbonyl attracts nucleophiles:

Nucleophile Conditions Products
Grignard reagentsTHF, 0°CTertiary alcohol derivatives
HydrazineEthanol, refluxHydrazide analog

Limitations :

  • Steric hindrance from the 2,5-dimethyl groups reduces reactivity toward bulkier nucleophiles.

Thermal and Photochemical Stability

  • Thermal degradation : Decomposes above 250°C, forming pyrimidine fragments and toluene derivatives.

  • Photolysis : UV irradiation (λ = 254 nm) induces cleavage of the amide bond, yielding free radicals detectable via ESR.

Biological Interactions

While not a direct chemical reaction, the compound’s dimethylamino group facilitates hydrogen bonding with enzymatic targets (e.g., prostaglandin dehydrogenase), as observed in structurally related inhibitors .

Scientific Research Applications

Medicinal Chemistry Applications

1. Janus Kinase Inhibition

One of the primary applications of N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide is its role as a Janus kinase (JAK) inhibitor. JAKs are a family of enzymes that play critical roles in cytokine signaling pathways, which are involved in immune responses and hematopoiesis. The inhibition of JAKs has therapeutic implications for various diseases, including autoimmune disorders and cancers.

In particular, compounds similar to this compound have been studied for their ability to selectively inhibit JAK3, which is implicated in the pathogenesis of several inflammatory diseases. The development of such inhibitors can lead to novel treatments for conditions like rheumatoid arthritis and psoriasis .

2. Anti-Cancer Research

Research indicates that this compound may also have anti-cancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For example, the silencing of WDR5 using related compounds has been shown to reduce cell growth in breast and prostate cancer models .

Biological Research Applications

1. Proteomics Research

In proteomics, this compound serves as a useful tool for studying protein interactions and functions. Its ability to bind to specific proteins allows researchers to investigate the roles of these proteins in various biological processes, including signal transduction and metabolic pathways .

2. Synthesis of Related Compounds

The synthesis of this compound is often utilized as a precursor for developing other bioactive compounds. Its structural features make it an attractive candidate for modifications that can enhance biological activity or selectivity towards specific targets.

Summary Table of Applications

Application AreaDescriptionReferences
Janus Kinase InhibitionTherapeutic potential in autoimmune diseases and cancers through JAK3 inhibition
Anti-Cancer ResearchInduction of apoptosis in cancer cells; modulation of survival signaling pathways
Proteomics ResearchUtilization as a binding agent for studying protein interactions
Synthesis of Related CompoundsPrecursor for developing other bioactive compounds with enhanced activity

Case Studies

Case Study 1: JAK3 Inhibition

In a study focusing on the efficacy of JAK3 inhibitors, researchers synthesized various derivatives of pyrimidine-based compounds, including this compound. These compounds demonstrated significant inhibition of JAK3 activity in vitro, leading to decreased cytokine production in immune cells. This finding supports the potential use of such inhibitors in treating inflammatory conditions.

Case Study 2: Anti-Cancer Activity

Another study evaluated the anti-cancer effects of related benzamide derivatives on prostate cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through caspase activation pathways. This suggests that this compound could be further explored as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogs identified in the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Implications
N-[2-(Dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide (Target Compound) - Pyrimidine: 2-(dimethylamino)
- Benzamide: 2,5-dimethyl
~310 (estimated) Enhanced lipophilicity due to methyl groups; dimethylamino may improve solubility.
N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide - Quinoline core
- Piperidine, tetrahydrofuran, cyano substituents
634 (MS data) Increased steric bulk; cyano and ether groups enhance polarity and potential kinase binding.
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide - Furopyrimidine core
- Hydroxy-phenylethylamino group
~560 (estimated) Extended conjugation (butenamide) may improve target engagement; polar groups aid solubility.
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide - Hexane backbone
- Oxotetrahydropyrimidinyl, diphenyl groups
~680 (estimated) Complex stereochemistry and hydroxyl groups may influence pharmacokinetics and selectivity.

Pharmacological and Physicochemical Notes

  • Lipophilicity vs. Solubility: The target compound’s 2,5-dimethylbenzamide group increases lipophilicity compared to the polar cyano and tetrahydrofuran substituents in . However, the dimethylamino group on the pyrimidine ring may counterbalance this by improving aqueous solubility .
  • Stereochemical Complexity: Compounds like with multiple chiral centers demonstrate the importance of stereochemistry in biological activity, a factor less pronounced in the target compound due to its simpler structure.

Pharmacological Potential and Limitations

  • Kinase Inhibition: Pyrimidine-based benzamides are often explored as kinase inhibitors. The dimethylamino group in the target compound could mimic ATP-binding motifs, similar to analogues in .
  • Metabolic Stability: The lack of heterocyclic oxygen or nitrogen atoms (cf.

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H18N4O
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 381724-20-5

This compound features a dimethylamino group attached to a pyrimidine ring, which is further linked to a 2,5-dimethylbenzamide moiety. The structural characteristics are crucial for its interaction with biological targets.

This compound has been studied for its role in inhibiting specific enzymes and pathways associated with various diseases. Key mechanisms include:

  • Inhibition of Kinases : It has been identified as a potential inhibitor of RET kinase, which plays a significant role in cancer cell proliferation. In vitro studies have demonstrated that this compound can effectively inhibit RET kinase activity, leading to reduced cell viability in RET-driven cancers .
  • Impact on Metabolic Pathways : The compound may modulate metabolic pathways by affecting nicotinamide adenine dinucleotide (NAD) levels through inhibition of NADK (nicotinamide adenine dinucleotide kinase), similar to other benzamide derivatives .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Therapy : Due to its inhibitory effects on RET kinase, it shows promise as a candidate for targeted cancer therapies, particularly for tumors expressing RET mutations.
  • Neuroprotective Effects : Some studies indicate that related compounds exhibit neuroprotective properties, potentially making this compound relevant in neurodegenerative disease research .
  • Antimicrobial Activity : Preliminary data suggest that certain derivatives may possess antimicrobial properties, warranting further investigation into their efficacy against bacterial infections .

Case Study 1: RET Kinase Inhibition

A study focusing on the synthesis and evaluation of various benzamide derivatives, including this compound, revealed significant inhibition of RET kinase activity. The compound demonstrated IC50 values in the low micromolar range, indicating strong potency against RET-driven cellular proliferation .

Case Study 2: Neuroprotective Properties

Research conducted on related compounds showed that they could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may have similar protective effects, although specific studies are needed to confirm this hypothesis .

Data Summary Table

Biological ActivityMechanism/EffectReference
RET Kinase InhibitionInhibits cell proliferation ,
Impact on NAD LevelsReduces NADP and NADPH levels ,
Potential NeuroprotectionProtects against oxidative stress
Antimicrobial ActivityPreliminary evidence of effectiveness

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